HOX4D protein - 145420-66-2

HOX4D protein

Catalog Number: EVT-1519949
CAS Number: 145420-66-2
Molecular Formula: C5H8N2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HOX4D is classified under the homeobox gene family, particularly within the HOX gene cluster located on chromosome 2 in humans. This cluster consists of multiple genes that are expressed in a spatial and temporal manner during development. The HOX4D gene is expressed in various tissues, including the limb buds, indicating its significant role in developmental processes. Its classification as a transcription factor highlights its function in gene regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of HOX4D protein involves several key steps:

  1. Transcription: The process begins with the transcription of the HOX4D gene into messenger RNA (mRNA) within the nucleus. This step is regulated by various transcription factors that bind to the promoter region of the gene.
  2. Translation: The mRNA is then translated into protein in the cytoplasm. This involves ribosomes reading the mRNA sequence and synthesizing the polypeptide chain by linking together amino acids according to the codon sequence.
  3. Post-Translational Modifications: After translation, HOX4D may undergo several modifications, such as phosphorylation or glycosylation, which are essential for its stability and function.

Recent advancements in techniques such as ribosome profiling have allowed for more accurate modeling of protein synthesis rates and mechanisms, providing insights into how translation initiation and elongation occur for proteins like HOX4D .

Molecular Structure Analysis

Structure and Data

The molecular structure of HOX4D includes a homeodomain, which consists of approximately 60 amino acids that form a helix-turn-helix motif essential for DNA binding. This structure allows HOX4D to interact specifically with target genes involved in developmental pathways.

Data from structural studies indicate that mutations within the homeodomain can significantly affect its ability to bind DNA, thereby altering its regulatory functions. Understanding these structural details is critical for elucidating how variations in HOX4D can lead to developmental disorders .

Chemical Reactions Analysis

Reactions and Technical Details

HOX4D protein participates in various biochemical reactions primarily through its role as a transcription factor. It binds to specific DNA sequences in target genes, initiating or repressing their transcription based on developmental cues.

The binding of HOX4D to DNA can lead to conformational changes that facilitate the recruitment of other transcriptional co-factors or chromatin remodeling complexes, thereby influencing gene expression patterns crucial for embryonic development .

Mechanism of Action

Process and Data

The mechanism of action for HOX4D involves several key processes:

  1. DNA Binding: The homeodomain of HOX4D recognizes specific motifs within target gene promoters.
  2. Recruitment of Co-factors: Upon binding, HOX4D recruits co-activators or co-repressors that modulate transcriptional activity.
  3. Regulation of Gene Expression: This interaction leads to either activation or repression of downstream target genes that are vital for cellular differentiation and development.

Data from genetic studies show that mutations affecting HOX4D expression can disrupt normal developmental processes, leading to malformations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HOX4D protein exhibits typical properties associated with transcription factors:

  • Molecular Weight: Approximately 28 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a neutral pH range.
  • Stability: The stability of HOX4D can be influenced by post-translational modifications such as phosphorylation, which can affect its interaction with DNA and other proteins.

Analyses using techniques like dynamic light scattering have shown that structural integrity is crucial for its function as a transcription factor .

Applications

Scientific Uses

HOX4D has significant applications in various fields:

  1. Developmental Biology: Understanding HOX4D's role provides insights into limb development and congenital malformations.
  2. Cancer Research: Aberrant expression of HOX genes, including HOX4D, has been linked to tumorigenesis; thus, it serves as a potential biomarker or therapeutic target.
  3. Gene Therapy: Manipulating HOX4D expression could offer strategies for correcting developmental defects at the genetic level.
Molecular Structure and Functional Domains of HOX4D

Homeodomain Architecture: DNA-Binding Motifs and Helix-Turn-Helix Configuration

The HOX4D protein, a member of the posterior paralog group (paralog group 13) in the Hox gene family, contains a highly conserved 60-amino acid homeodomain (HD) that adopts a helix-turn-helix (HTH) configuration. This HTH motif comprises three α-helices: Helix 1 and 2 stabilize the domain, while Helix 3 (the "recognition helix") inserts into the DNA major groove to recognize core sequences like 5′-TAAT-3′ [2] [7]. The HD’s tertiary structure is stabilized by a hydrophobic core and specific residue interactions:

  • Position 50 (invariant asparagine) facilitates DNA backbone contacts.
  • Position 49 (typically valine/isoleucine) stabilizes the turn between Helix 2 and 3.
  • Position 48 (arginine/lysine) binds the DNA minor groove [1] [7].

Table 1: Key Residues in HOX4D Homeodomain Structure

PositionResidueRoleConservation
50AsnDNA backbone contactUniversal in Hox
49Ile/ValHTH turn stabilizationHigh
48ArgMinor groove anchoringVariable
47GlnBase-specific recognition (TAAT)Moderate

This architecture enables nanomolar-affinity DNA binding, though specificity extends beyond the TAAT core due to paralog-specific residues [1] [7].

Paralog-Specific Residues in the N-Terminal Arm and Linker Regions

HOX4D’s functional specificity is modulated by residues outside the core HD. The N-terminal arm (residues 1–9 preceding Helix 1) and the linker region connecting the YPWM motif to the HD contain paralog-specific residues that fine-tune DNA interactions and cofactor binding [7] [8]:

  • Arg5 and His6 in the N-terminal arm insert into the DNA minor groove, enhancing affinity for sequences like 5′-AGATTAAT-3′ [2].
  • The YPWM motif (residues 10–13 upstream of Helix 1) is divergent in posterior HOX proteins like HOX4D, featuring a single conserved tryptophan (W) instead of the canonical FPWM in anterior paralogs [8]. This reduces dependency on PBX binding via the hexapeptide (HX) interface.
  • Linker flexibility between YPWM and Helix 1 allows conformational adaptation to DNA shape, particularly in minor groove width [2] [7].

Domain-swap experiments demonstrate that replacing HOX4D’s HD or N-terminal arm with anterior paralog sequences ablates native function, confirming paralog-specific residues dictate context-dependent activity [7] [8].

Structural Determinants of DNA Minor Groove Recognition

HOX4D recognizes DNA topology beyond base-specific contacts. The N-terminal arm (notably Arg5 and His6) probes the minor groove’s electrostatic potential and width, which varies with sequence:

  • Narrow minor grooves (e.g., 5′-AATT-3′) exclude bulkier residues but accommodate HOX4D’s compact N-terminal arm.
  • Wider grooves (e.g., 5′-AGAT-3′) permit insertion of basic residues, creating high-affinity sites [2] [7].This "indirect readout" mechanism explains HOX4D’s preference for sequences inducing groove geometries complementary to its N-terminal structure [7]. Mutating Arg5 to alanine reduces binding affinity by >10-fold, confirming its role in DNA shape sensing [2].

Interaction with TALE Cofactors (PBX/MEIS) in Trimeric Complex Formation

HOX4D achieves high target specificity by forming trimeric complexes with TALE-class cofactors PBX and MEIS. Unlike anterior HOX proteins, HOX4D exhibits HX motif independence due to:

  • MEIS-facilitated recruitment: MEIS stabilizes PBX-HOX4D binding without requiring the YPWM-PBX interaction [5] [8].
  • HD-dependent interactions: Two paralog-specific HD residues—Gln50 (Helix 3) and Lys55 (C-terminal tail)—directly contact PBX and DNA, compensating for HX mutations [8].

Table 2: HOX4D-TALE Interaction Interfaces

InterfaceHOX4D RegionTALE PartnerDependency
Canonical HX-PBXYPWM motifPBX HDLow (posterior-specific)
HD-PBX/MEISGln50, Lys55PBX + MEISHigh
DNA-bridged contactsN-terminal arm + Helix 3PBX/MEIS-DNAContext-dependent

Trimer formation is DNA-binding-dependent, as mutations disrupting PBX/MEIS-DNA contacts abolish complex assembly [8]. The cooperative binding model posits that DNA allostery induced by HOX4D’s minor groove contacts exposes cryptic PBX/MEIS interaction surfaces, enabling context-specific gene regulation [7] [8].

Compound Names Mentioned: HOX4D, PBX (Pre-B-cell leukemia homeobox), MEIS (Myeloid ecotropic viral integration site).

Properties

CAS Number

145420-66-2

Product Name

HOX4D protein

Molecular Formula

C5H8N2S

Synonyms

HOX4D protein

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